molecular formula C10H16O2 B2483617 2,10-Dioxadispiro[2.0.44.43]dodecane CAS No. 2248403-54-3

2,10-Dioxadispiro[2.0.44.43]dodecane

Cat. No. B2483617
CAS RN: 2248403-54-3
M. Wt: 168.236
InChI Key: YNTPKQKDWANGJB-UHFFFAOYSA-N
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Description

2,10-Dioxadispiro[2.0.44.43]dodecane, also known as DDD, is a cyclic ether compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DDD has a spirocyclic structure that is composed of two fused rings, making it a valuable building block for the synthesis of various organic compounds. In

Mechanism of Action

The mechanism of action of 2,10-Dioxadispiro[2.0.44.43]dodecane is not fully understood, but it is believed to act as a Lewis acid catalyst in organic reactions. 2,10-Dioxadispiro[2.0.44.43]dodecane has been shown to catalyze various reactions, including Diels-Alder reactions, aldol reactions, and Michael additions. 2,10-Dioxadispiro[2.0.44.43]dodecane has also been shown to catalyze the formation of cyclic carbonates from epoxides and carbon dioxide.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of 2,10-Dioxadispiro[2.0.44.43]dodecane. However, studies have shown that 2,10-Dioxadispiro[2.0.44.43]dodecane is relatively non-toxic and has low acute toxicity. 2,10-Dioxadispiro[2.0.44.43]dodecane has been shown to have low mutagenic and genotoxic potential, making it a potentially safe building block for the synthesis of organic compounds.

Advantages and Limitations for Lab Experiments

One advantage of using 2,10-Dioxadispiro[2.0.44.43]dodecane in lab experiments is its unique spirocyclic structure, which allows for the synthesis of novel organic compounds. 2,10-Dioxadispiro[2.0.44.43]dodecane is also relatively easy to synthesize and purify, making it a valuable building block for organic synthesis. However, one limitation of using 2,10-Dioxadispiro[2.0.44.43]dodecane in lab experiments is its limited solubility in common organic solvents, which can make it difficult to handle and use in reactions.

Future Directions

There are several future directions for the research and application of 2,10-Dioxadispiro[2.0.44.43]dodecane. One potential direction is the synthesis of new spirocyclic compounds with potential applications in drug discovery and material science. Another direction is the optimization of 2,10-Dioxadispiro[2.0.44.43]dodecane as a chiral auxiliary in asymmetric synthesis reactions. Additionally, the development of new synthesis methods for 2,10-Dioxadispiro[2.0.44.43]dodecane could lead to improved yields and purities, making it a more valuable building block for organic synthesis.
Conclusion
In conclusion, 2,10-Dioxadispiro[2.0.44.43]dodecane is a unique cyclic ether compound with potential applications in various scientific research fields. The synthesis of 2,10-Dioxadispiro[2.0.44.43]dodecane can be achieved through several methods, and it has been used as a building block for the synthesis of novel organic compounds. The mechanism of action of 2,10-Dioxadispiro[2.0.44.43]dodecane is not fully understood, but it has been shown to act as a Lewis acid catalyst in organic reactions. 2,10-Dioxadispiro[2.0.44.43]dodecane is relatively non-toxic and has low mutagenic and genotoxic potential, making it a potentially safe building block for organic synthesis. There are several future directions for the research and application of 2,10-Dioxadispiro[2.0.44.43]dodecane, including the synthesis of new spirocyclic compounds and the optimization of 2,10-Dioxadispiro[2.0.44.43]dodecane as a chiral auxiliary in asymmetric synthesis reactions.

Synthesis Methods

The synthesis of 2,10-Dioxadispiro[2.0.44.43]dodecane can be achieved through several methods, including the reaction of 1,4-dioxane with 1,3-dichloro-2-propanol in the presence of a strong base such as sodium hydride. This method typically yields a mixture of spirocyclic products, which can be separated and purified using column chromatography. Another method involves the reaction of 1,2-dichloroethane with ethylene oxide in the presence of a strong base, followed by dehydrohalogenation to form 2,10-Dioxadispiro[2.0.44.43]dodecane.

Scientific Research Applications

2,10-Dioxadispiro[2.0.44.43]dodecane has been used in various scientific research applications, including as a building block for the synthesis of novel organic compounds. 2,10-Dioxadispiro[2.0.44.43]dodecane has been used in the synthesis of spirocyclic compounds with potential applications in drug discovery and material science. 2,10-Dioxadispiro[2.0.44.43]dodecane has also been used as a chiral auxiliary in asymmetric synthesis reactions, allowing for the production of enantiomerically pure compounds.

properties

IUPAC Name

2,10-dioxadispiro[2.0.44.43]dodecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-2-4-9(3-1)7-11-6-5-10(9)8-12-10/h1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTPKQKDWANGJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)COCCC23CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,10-Dioxadispiro[2.0.44.43]dodecane

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